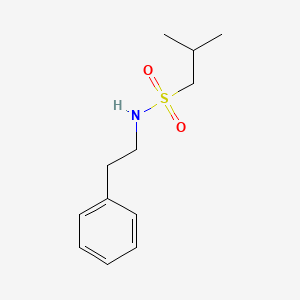
2-methyl-N-(2-phenylethyl)-1-propanesulfonamide
Descripción general
Descripción
2-methyl-N-(2-phenylethyl)-1-propanesulfonamide, also known as PPS, is a sulfonamide derivative that has been widely used in scientific research. PPS is a water-soluble compound that has been shown to have a variety of biochemical and physiological effects, making it a useful tool in many different areas of research. In
Mecanismo De Acción
2-methyl-N-(2-phenylethyl)-1-propanesulfonamide is thought to work by stabilizing the structure of proteins and cell membranes, which can help to prevent damage and maintain cellular function. This compound has also been shown to inhibit the activity of certain enzymes, which can play a role in its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to stabilize cell membranes, protect proteins from denaturation, and inhibit the activity of certain enzymes. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which may be related to its ability to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-(2-phenylethyl)-1-propanesulfonamide in lab experiments is its ability to stabilize proteins and cell membranes, which can help to maintain the integrity of biological samples. This compound is also water-soluble, making it easy to work with in aqueous solutions. However, this compound can be expensive and may not be suitable for all experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving 2-methyl-N-(2-phenylethyl)-1-propanesulfonamide, including the exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use as a protein stabilizer and cryoprotectant. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular function.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-phenylethyl)-1-propanesulfonamide has been used in a variety of scientific research applications, including as a membrane-stabilizing agent, a protein stabilizer, and a cryoprotectant. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a useful tool in the study of these diseases.
Propiedades
IUPAC Name |
2-methyl-N-(2-phenylethyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-11(2)10-16(14,15)13-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPNDWJNQBGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4646676.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4646691.png)
![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)
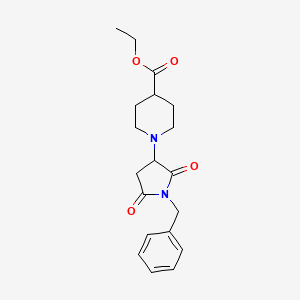
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646706.png)
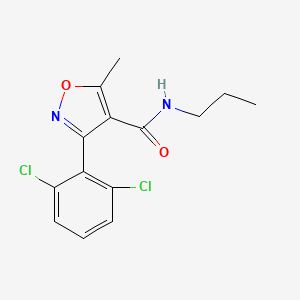
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4646712.png)
![ethyl 2-{[(thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4646718.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide](/img/structure/B4646728.png)
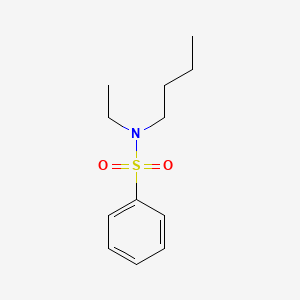
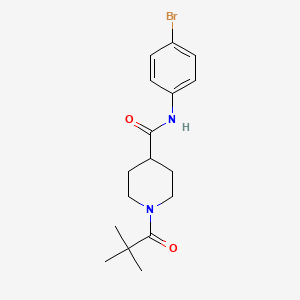
![3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4646750.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4646770.png)
![N-(2-methoxyethyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4646779.png)
